molecular formula C5H8O2S B8590930 3-(Ethylsulfanyl)prop-2-enoic acid CAS No. 103755-64-2

3-(Ethylsulfanyl)prop-2-enoic acid

Cat. No.: B8590930
CAS No.: 103755-64-2
M. Wt: 132.18 g/mol
InChI Key: SVCFUZKOYURFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring an ethylsulfanyl (C₂H₅S-) substituent at the β-position. The ethylsulfanyl group introduces steric and electronic effects that influence its chemical behavior, such as nucleophilic addition at the α,β-unsaturated system or participation in hydrogen-bonding networks.

Properties

CAS No.

103755-64-2

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

3-ethylsulfanylprop-2-enoic acid

InChI

InChI=1S/C5H8O2S/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)

InChI Key

SVCFUZKOYURFQX-UHFFFAOYSA-N

Canonical SMILES

CCSC=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data for 3-(Ethylsulfanyl)prop-2-enoic acid are absent, comparisons can be drawn to compounds with analogous functional groups or substitution patterns:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Key Properties/Applications References
3-(4-Aminophenyl)prop-2-enoic acid 4-Aminophenyl at β-position Isolated from Aconitum tanguticum; potential bioactive properties (e.g., antioxidant)
(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid 3,4-Dihydroxyphenyl at β-position Studied in biomedical contexts; multimodal chemical representation for drug discovery
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid Aminoethylsulfanyl and methyl groups Laboratory chemical; acute toxicity (oral LD₅₀: Category 4), skin/eye irritant
Ethyl prop-2-enoate Ethyl ester at α-position Polymer precursor (e.g., polyethyl acrylate); industrial applications

Reactivity and Functional Group Interactions

  • α,β-Unsaturation: Like other α,β-unsaturated acids, this compound is expected to undergo Michael additions or conjugate nucleophilic attacks.
  • Hydrogen Bonding: Thioethers (C–S–C) are weaker hydrogen-bond acceptors than ethers (C–O–C) but may still participate in non-covalent interactions, as seen in crystal engineering studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.